molecular formula C10H11BrOS B14453945 S-(4-Bromophenyl) 2-methylpropanethioate CAS No. 76542-13-7

S-(4-Bromophenyl) 2-methylpropanethioate

Katalognummer: B14453945
CAS-Nummer: 76542-13-7
Molekulargewicht: 259.16 g/mol
InChI-Schlüssel: QGOTXBISXHCJFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(4-Bromophenyl) 2-methylpropanethioate: is an organic compound characterized by the presence of a bromophenyl group attached to a 2-methylpropanethioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Bromophenyl) 2-methylpropanethioate typically involves the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium . This process yields pure 2-(4-bromophenyl)-2-methylpropanoic acid, which is a key intermediate in the production of the target compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the selective bromination process mentioned above can be scaled up for industrial applications, ensuring the production of high-purity compounds suitable for further use in various industries.

Analyse Chemischer Reaktionen

Types of Reactions: S-(4-Bromophenyl) 2-methylpropanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

S-(4-Bromophenyl) 2-methylpropanethioate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of S-(4-Bromophenyl) 2-methylpropanethioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions and reagents used. Its bromophenyl group can participate in electrophilic aromatic substitution reactions, while the thioate moiety can undergo nucleophilic attacks.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: S-(4-Bromophenyl) 2-methylpropanethioate is unique due to the combination of its bromophenyl and thioate moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and research.

Eigenschaften

CAS-Nummer

76542-13-7

Molekularformel

C10H11BrOS

Molekulargewicht

259.16 g/mol

IUPAC-Name

S-(4-bromophenyl) 2-methylpropanethioate

InChI

InChI=1S/C10H11BrOS/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3

InChI-Schlüssel

QGOTXBISXHCJFU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)SC1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.